1,2,3,4-Tetrahydroquinolin-4-ylmethanamine
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Overview
Description
1,2,3,4-Tetrahydroquinolin-4-ylmethanamine: is a chemical compound with the molecular formula C10H14N2 It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives followed by amination. For instance, the reduction of 4-quinolinecarboxaldehyde using sodium borohydride, followed by reductive amination with ammonia or an amine source, can yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction and amination processes. These methods are optimized for high yield and purity, often utilizing catalytic hydrogenation and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated amine derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. It has shown promise in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-cancer agent .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinolin-4-ylmethanamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of the nitrogen atom.
2,3-Dihydro-4(1H)-quinolinone: Shares the quinoline core but has different functional groups.
4(1H)-Quinolinone: Another quinoline derivative with distinct chemical properties.
Uniqueness: 1,2,3,4-Tetrahydroquinolin-4-ylmethanamine is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKPYLHJAFBRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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